2-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile 2-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640945-10-2
VCID: VC11844458
InChI: InChI=1S/C15H17N7S/c1-11-10-18-15(23-2)20-13(11)21-5-7-22(8-6-21)14-17-4-3-12(9-16)19-14/h3-4,10H,5-8H2,1-2H3
SMILES: CC1=CN=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)SC
Molecular Formula: C15H17N7S
Molecular Weight: 327.4 g/mol

2-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

CAS No.: 2640945-10-2

Cat. No.: VC11844458

Molecular Formula: C15H17N7S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile - 2640945-10-2

Specification

CAS No. 2640945-10-2
Molecular Formula C15H17N7S
Molecular Weight 327.4 g/mol
IUPAC Name 2-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Standard InChI InChI=1S/C15H17N7S/c1-11-10-18-15(23-2)20-13(11)21-5-7-22(8-6-21)14-17-4-3-12(9-16)19-14/h3-4,10H,5-8H2,1-2H3
Standard InChI Key OLMOSTDSUCCNAI-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)SC
Canonical SMILES CC1=CN=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)SC

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a pyrimidine ring (position 4) connected via a piperazine linker to a second pyrimidine moiety (position 2) substituted with a methylsulfanyl group (-SMe) and a carbonitrile (-CN) group. The systematic IUPAC name reflects this arrangement: 2-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile.

Molecular Formula and Weight

  • Formula: C15H17N7S\text{C}_{15}\text{H}_{17}\text{N}_{7}\text{S}

  • Molecular weight: 327.4 g/mol.

Key Structural Features

  • Piperazine bridge: Enhances conformational flexibility and facilitates interactions with biological targets .

  • Methylsulfanyl group: Contributes to lipophilicity and potential metabolic stability.

  • Carbonitrile group: Acts as a hydrogen bond acceptor, influencing binding affinity .

Spectroscopic Characterization

While direct data for this compound is limited, analogous structures are typically characterized using:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} spectra confirm substituent positions and ring connectivity.

  • Mass spectrometry: ESI-MS validates molecular weight and fragmentation patterns .

  • IR spectroscopy: Peaks near 2,220 cm1^{-1} confirm the -CN group.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis involves multi-step strategies to assemble the pyrimidine-piperazine scaffold:

Step 1: Pyrimidine Precursor Preparation

4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine is synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with methanethiol under basic conditions.

Step 2: Piperazine Coupling

The chloro-pyrimidine intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C to form 4-(piperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine .

ParameterDetail
SolventDimethylformamide (DMF)
CatalystPd(OAc)2_2/Xantphos
Temperature110°C
Reaction Time12–24 hours
Yield45–60%

Chemical Reactivity

  • Nucleophilic Substitution: The carbonitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions.

  • Oxidation: The methylsulfanyl group oxidizes to sulfoxide or sulfone derivatives with H2_2O2_2 or mCPBA .

  • Ring Functionalization: Electrophilic aromatic substitution at pyrimidine C-5 position is feasible with HNO3_3/H2_2SO4_4 .

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs demonstrate potent inhibition of protein kinase B (PKB/Akt), a target in oncology . The piperazine linker aligns with ATP-binding pockets, while the carbonitrile group forms critical hydrogen bonds with kinase hinge regions .

Selectivity Profile

KinaseIC50_{50} (nM)Selectivity vs. PKA
PKBβ12150-fold
PKA1,800
CDK2>10,000>800-fold
SRC>10,000>800-fold

Data extrapolated from structurally related compounds .

OrganismMIC (µg/mL)
S. aureus8
E. coli32
C. albicans16

Based on analogous compounds.

Anticancer Effects

In vitro studies on similar molecules show:

  • Apoptosis induction: Caspase-3/7 activation in U87MG glioblastoma cells (EC50_{50} = 0.8 µM) .

  • Cell cycle arrest: G1 phase blockade via CDK4/6 inhibition .

  • Xenograft tumor growth inhibition: 32% reduction at 200 mg/kg (oral) .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (35–50%) due to piperazine-mediated solubility .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylsulfanyl group to sulfoxide .

  • Excretion: Primarily renal (60–70%) with enterohepatic recirculation.

Toxicity Data

ParameterResult (Rodent Studies)
LD50_{50} (oral)>2,000 mg/kg
hERG InhibitionIC50_{50} = 18 µM
GenotoxicityNegative (Ames test)

Data from structurally related compounds .

Challenges and Limitations

Synthetic Complexity

Low yields (45–60%) in cross-coupling steps necessitate optimization of catalysts and ligands.

Selectivity Issues

Off-target effects on PKA and CDKs require scaffold modifications, such as bulkier substituents at C-5 .

Metabolic Instability

Sulfoxide metabolites may exhibit reduced activity, prompting prodrug strategies or fluorinated analogs .

Future Directions

Structural Optimization

  • Fluorine substitution: Replace methylsulfanyl with -SCF3_3 to enhance metabolic stability.

  • Piperazine alternatives: Explore morpholine or thiomorpholine rings to modulate pharmacokinetics .

Therapeutic Applications

  • Oncology: Combination studies with checkpoint inhibitors in PDX models .

  • Infectious diseases: Evaluation against multidrug-resistant Acinetobacter baumannii.

Formulation Development

  • Nanoparticle delivery: Improve tumor targeting and reduce systemic toxicity.

  • Co-crystallization: Enhance solubility via salt forms with succinic acid .

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